Perivine
CAS No.: 2673-40-7
Cat. No.: VC21356768
Molecular Formula: C20H22N2O3
Molecular Weight: 338.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2673-40-7 |
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Molecular Formula | C20H22N2O3 |
Molecular Weight | 338.4 g/mol |
IUPAC Name | methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
Standard InChI | InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1 |
Standard InChI Key | NKTORRNHKYVXSU-XXMLWKDOSA-N |
Isomeric SMILES | C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34 |
SMILES | CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 |
Canonical SMILES | CC=C1CNC2CC3=C(C(=O)CC1C2C(=O)OC)NC4=CC=CC=C34 |
Chemical Structure and Properties
Molecular Identity and Structural Information
Perivine is an alkaloid with the molecular formula C₂₀H₂₂N₂O₃ and a precise molecular weight of 338.4 g/mol . It is classified as a monoterpene indole alkaloid, featuring a complex pentacyclic scaffold with specific stereochemistry. The compound has been assigned the IUPAC name methyl (1S,14R,15E,18S)-15-ethylidene-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate . This systematic nomenclature reflects its intricate structural arrangement and stereochemical configuration.
The structural representation of perivine can be expressed through various chemical notation systems:
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SMILES: C/C=C\1/CN[C@H]2CC3=C(C(=O)C[C@@H]1[C@@H]2C(=O)OC)NC4=CC=CC=C34
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InChI: InChI=1S/C20H22N2O3/c1-3-11-10-21-16-8-14-12-6-4-5-7-15(12)22-19(14)17(23)9-13(11)18(16)20(24)25-2/h3-7,13,16,18,21-22H,8-10H2,1-2H3/b11-3-/t13-,16-,18-/m0/s1
Perivine has been registered with several identifiers in chemical databases, including PubChem CID 6473766 and the synonym "Perivin" .
Physical Properties and Spectroscopic Data
Perivine's predicted collision cross section (CCS) measurements provide valuable information for mass spectrometry-based identification and characterization. These measurements vary depending on the adduct formed during analysis:
Adduct | m/z | Predicted CCS (Ų) |
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[M+H]⁺ | 339.17034 | 180.4 |
[M+Na]⁺ | 361.15228 | 183.7 |
[M+NH₄]⁺ | 356.19688 | 182.3 |
[M+K]⁺ | 377.12622 | 181.9 |
[M-H]⁻ | 337.15578 | 180.1 |
[M+Na-2H]⁻ | 359.13773 | 179.8 |
[M]⁺ | 338.16251 | 180.6 |
[M]⁻ | 338.16361 | 180.6 |
Table 1: Predicted collision cross section values for perivine with various adducts
Natural Occurrence and Distribution
Botanical Sources
Perivine has been reported in several plant species, particularly within the Apocynaceae family. Documented sources include:
In Catharanthus roseus, research has indicated that non-methylated perivine is the primary accumulating form for vobasine-type MIAs . This finding suggests species-specific patterns of perivine metabolism and accumulation within plant tissues.
Distribution in Plant Tissues
The distribution of perivine and related compounds can vary significantly between plant species and tissues. In Tabernaemontana elegans, which contains the methylated derivative vobasine, metabolite profiling has revealed distinct patterns of accumulation:
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Major accumulation in leaves and flowers
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Greater diversity of related compounds in young roots
This pattern differs from distribution patterns observed in other alkaloid-producing plants like Catharanthus roseus and Rauvolfia tetraphylla, where laticifers and idioblasts (specialized parenchyma cells) serve as major storage sites for monoterpene indole alkaloids .
Biosynthetic Pathways and Metabolism
Enzymatic Transformations
A significant metabolic transformation of perivine involves Nβ-methylation (methylation of the non-indole nitrogen), resulting in the formation of vobasine . This reaction represents an important modification pathway in the biosynthesis of more complex alkaloids.
Two distinct enzymes capable of catalyzing this methylation have been identified:
Despite catalyzing the same reaction, these enzymes exhibit surprisingly low amino acid identity (approximately 50%), suggesting independent evolutionary origins .
Enzyme Kinetics and Catalytic Efficiency
Comparative enzyme kinetics studies between TePeNMT and CrPeNMT have revealed significant differences in their catalytic properties:
These kinetic differences reflect the distinct evolutionary paths and structural differences between these enzymes, despite their convergent function.
Structural Basis for Enzyme Specificity
Homology modeling and substrate docking studies have provided insights into the structural basis for the differing catalytic efficiencies of TePeNMT and CrPeNMT:
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In TePeNMT, perivine docks in a hydrophobic pocket primarily via van der Waals interactions with residues Trp184, Ser50/277, Val59/272, and His54
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The distance between SAM's methyl group and perivine's Nβ nitrogen (3.40 Å) and the optimal angle (175.5°) is highly favorable for efficient SN2 displacement
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In CrPeNMT, perivine rotates over 90° in the active site, with the indole portion situated in a deeper binding pocket
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The active site in CrPeNMT consists of different residues: Asp258, Lys190/196/271, Thr262, Ile198, and Arg57
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The altered docking pose in CrPeNMT changes both the angle (164.2°) and distance (3.43 Å) between SAM's methyl group and the Nβ nitrogen, likely contributing to reduced catalytic efficiency
These structural differences provide a molecular explanation for the observed kinetic disparities and highlight the distinct evolutionary paths of these functionally similar enzymes.
Analytical Methods for Detection and Characterization
Mass Spectrometry Approaches
Liquid chromatography tandem mass spectrometry (LC-MS/MS) has proven effective for identifying and quantifying perivine and related compounds in plant extracts. In research with Tabernaemontana elegans, LC-MS/MS multiple reaction monitoring (MRM) was employed with the following parameters:
These specific fragment transitions provide sensitive and selective detection of perivine and its methylated derivative in complex biological matrices.
Isotopic Labeling Strategies
Metabolomics with ¹⁵N labeling has been employed to characterize monoterpene indole alkaloids with indolic skeletons, including perivine . This approach allows researchers to track nitrogen incorporation into alkaloid structures and elucidate biosynthetic pathways more effectively.
Evolutionary Significance
Parallel Evolution of Methyltransferases
The existence of two distinct enzymes (TePeNMT and CrPeNMT) that catalyze the same perivine N-methylation reaction presents a fascinating example of parallel evolution. Despite their functional convergence, these enzymes exhibit:
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Low amino acid identity (50%)
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Different active site architectures
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Distinct substrate binding modes
Phylogenetic analysis has revealed that TePeNMT, along with several other γTMT-like enzymes in the Apocynaceae family, constitutes a distinct subgroup that shares closer evolutionary ties with genuine γTMTs . This provides valuable insights into the evolutionary diversification of plant specialized metabolism enzymes.
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